molecular formula C16H23NO3 B1201910 Acetamidoeugenol CAS No. 305-13-5

Acetamidoeugenol

Cat. No.: B1201910
CAS No.: 305-13-5
M. Wt: 277.36 g/mol
InChI Key: AXNKGLDCLYLVLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamidoeugenol can be synthesized through the reaction of eugenol with acetic anhydride in the presence of a catalyst. The reaction typically involves heating eugenol and acetic anhydride together under reflux conditions, followed by purification of the product through recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamidoeugenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamidoeugenol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

    Industry: Used in the formulation of fragrances and flavoring agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamidoeugenol is unique due to its acetamido group, which imparts distinct chemical and biological properties compared to its analogs. This modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

305-13-5

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N,N-diethyl-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide

InChI

InChI=1S/C16H23NO3/c1-5-8-13-9-10-14(15(11-13)19-4)20-12-16(18)17(6-2)7-3/h5,9-11H,1,6-8,12H2,2-4H3

InChI Key

AXNKGLDCLYLVLQ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)CC=C)OC

Synonyms

acetamidoeugenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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